8-methyl-2-(piperidin-1-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Overview
Description
8-methyl-2-(piperidin-1-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that features a unique fusion of pyrimidine and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-(piperidin-1-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-(piperidin-1-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
8-methyl-2-(piperidin-1-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-methyl-2-(piperidin-1-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic structures with fused pyrimidine and triazine rings, such as:
- 8-methyl-2-(morpholin-4-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- 8-methyl-2-(piperazin-1-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Uniqueness
The uniqueness of 8-methyl-2-(piperidin-1-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific substitution pattern and the resulting properties. This compound’s unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
8-methyl-2-piperidin-1-yl-4-pyridin-2-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-12-11-14(24)23-15(13-7-3-4-8-18-13)20-16(21-17(23)19-12)22-9-5-2-6-10-22/h3-4,7-8,11,15H,2,5-6,9-10H2,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKAJPSMRFLGGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)N3CCCCC3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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